2-chloro-N-methylpyrimidine-5-sulfonamide
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Overview
Description
2-chloro-N-methylpyrimidine-5-sulfonamide is an organosulfur compound that features a pyrimidine ring substituted with a chlorine atom at the second position, a methyl group at the nitrogen atom, and a sulfonamide group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methylpyrimidine-5-sulfonamide typically involves the chlorination of N-methylpyrimidine-5-sulfonamide. One common method includes the reaction of N-methylpyrimidine-5-sulfonamide with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
N-methylpyrimidine-5-sulfonamide+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of N-methylpyrimidine-5-sulfonamide derivatives.
Oxidation: Formation of 2-chloro-N-methylpyrimidine-5-sulfonic acid.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
2-chloro-N-methylpyrimidine-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: It serves as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methylpyrimidine-4-sulfonamide
- 2-chloro-N-methylpyrimidine-6-sulfonamide
- 2-chloro-N-ethylpyrimidine-5-sulfonamide
Uniqueness
2-chloro-N-methylpyrimidine-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and sulfonamide groups on the pyrimidine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
887591-97-1 |
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Molecular Formula |
C5H6ClN3O2S |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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